N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide:
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs.
Biochemical Pathways
The disruption of the fatty acid synthesis pathway has significant downstream effects. Fatty acids are key components of the bacterial cell wall and are involved in various metabolic processes. Therefore, the inhibition of this pathway can lead to the death of the bacterium .
Result of Action
The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide’s action are the disruption of the fatty acid synthesis pathway and the subsequent death of the bacterium . This makes the compound a potential candidate for the development of new antimicrobial drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 3-chloro-2-methylphenylamine with 5-oxopyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness: N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features, such as the presence of the 5-oxopyrrolidine-2-carboxamide moiety This structural element imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7-8(13)3-2-4-9(7)15-12(17)10-5-6-11(16)14-10/h2-4,10H,5-6H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSUDXBYEAMLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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